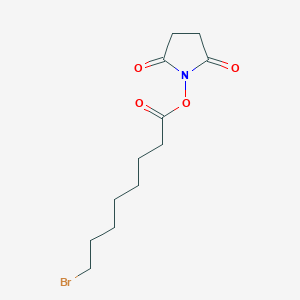

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate is a chemical compound with the molecular formula C12H18BrNO4 and a molecular weight of 320.2 g/mol. It is commonly used in various chemical and biological applications due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate typically involves the reaction of 8-bromo-octanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like methylene chloride under nitrogen atmosphere . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk and stored under specific conditions to maintain its stability.

Analyse Des Réactions Chimiques

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed to yield 8-bromo-octanoic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, often using water or aqueous solutions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 8-bromo-octanoic acid can be formed.

Hydrolysis Products: The primary products of hydrolysis are 8-bromo-octanoic acid and N-hydroxysuccinimide.

Applications De Recherche Scientifique

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate is widely used in scientific research due to its versatility:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates.

Biology: The compound is employed in biochemical studies, including enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate involves its reactivity with nucleophiles. The bromine atom serves as a leaving group, allowing the compound to undergo substitution reactions. The ester bond can also be hydrolyzed, releasing 8-bromo-octanoic acid and N-hydroxysuccinimide . These reactions are facilitated by the presence of specific reagents and conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Bromooctanoic acid:

2,5-Dioxopyrrolidin-1-yl octanoate: Another ester derivative with comparable properties and applications.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate is unique due to its combination of a bromine atom and an ester functional group, which provides distinct reactivity and versatility in various chemical and biological applications.

Activité Biologique

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{18}BrN_{1}O_{3}

- Molar Mass : 303.18 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring followed by the introduction of the bromooctanoate moiety. The synthetic route can be summarized as follows:

- Formation of Pyrrolidine : Starting from appropriate precursors, pyrrolidine is synthesized through cyclization reactions.

- Bromination : The octanoic acid derivative undergoes bromination to introduce the bromine atom at the 8-position.

- Esterification : Finally, the dioxopyrrolidine is reacted with the bromooctanoic acid to form the ester.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound was evaluated for its ability to inhibit cell growth and induce apoptosis in human cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 10.2 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 12.6 | Inhibition of mitochondrial respiration |

These results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anti-cancer agent.

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has also been tested for antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

The results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : Evidence indicates that it can cause cell cycle arrest, particularly at the G2/M phase.

- Antibacterial Mechanism : The antimicrobial effects may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Breast Cancer : A recent clinical trial evaluated a related compound in combination with standard chemotherapy for breast cancer patients. Results showed enhanced efficacy and reduced side effects.

- Case Study on Infections : In a hospital setting, a derivative of this compound was used in treating antibiotic-resistant infections with promising outcomes.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO4/c13-9-5-3-1-2-4-6-12(17)18-14-10(15)7-8-11(14)16/h1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKDWGLZMFQSGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.